3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a heterocyclic compound characterized by the presence of a 1,2,4-oxadiazole ring fused with a pyridin-2(1H)-one moiety. This compound has garnered attention in the fields of medicinal chemistry and drug discovery due to its potential biological activities, including antimicrobial and anticancer properties.
This compound can be classified as an oxadiazole derivative, which is a class of compounds known for their diverse biological activities. The specific structure of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one allows it to interact with various biological targets, making it a valuable candidate for further research .
The synthesis of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one typically involves several key steps:
Recent studies have introduced microwave-assisted synthesis techniques that significantly reduce reaction times while improving yields. These methods utilize aryl-nitriles and hydroxylamine hydrochloride under catalytic conditions, showcasing advancements in environmentally friendly synthetic practices .
The molecular formula of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is C13H11N3O. Its structural components include:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to elucidate its conformational properties .
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one involves its interaction with specific molecular targets within biological systems. It may inhibit enzymes or receptors that are crucial for microbial growth or cancer cell proliferation. The exact pathways and molecular interactions depend on the specific biological context being studied .
The compound is typically characterized by:
Key chemical properties include:
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one has potential applications in various scientific fields:
The journey of 1,2,4-oxadiazoles in medicinal chemistry began with their first synthesis in 1884 by Tiemann and Krüger, initially classified as "azoximes" or "furo[ab]diazoles" [1] [4]. Despite this early discovery, significant medicinal interest emerged nearly eight decades later, catalyzed by observations of their unique photochemical rearrangements and the introduction of the first commercial drug containing this heterocycle, Oxolamine, in the 1960s as a cough suppressant [1]. This marked a pivotal transition from chemical curiosity to therapeutic application. Over the subsequent 40 years, the 1,2,4-oxadiazole scaffold underwent extensive exploration, revealing an exceptionally broad spectrum of biological activities. These include anticancer, anti-inflammatory, antiviral, antibacterial, antifungal, and central nervous system (CNS)-related effects, positioning this heterocycle as a versatile framework in pharmacotherapy [1] [6].
The scientific interest in 1,2,4-oxadiazoles has intensified dramatically over the past fifteen years, reflected in a doubling of research publications focused on their biological applications [1] [4]. This surge is underpinned by their presence in several FDA-approved drugs, demonstrating tangible clinical impact. Notable examples include:
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Time Period | Milestone Achievement | Representative Compound(s) | Therapeutic Area |
---|---|---|---|
1884 | Initial Synthesis | - | Chemical Discovery |
1960s | First Marketed Drug | Oxolamine | Antitussive |
1980s-2000s | Expansion of Biological Activities | Prenoxdiazine, Butalamine | Cough suppression, Vasodilation |
2000s-Present | FDA-Approved Drugs | Pleconaril, Ataluren, Fasiplon, Azilsartan medoxomil | Antiviral, Genetic Disorder, Anxiolytic, Antihypertensive |
2011 | Discovery of Natural Derivatives | Phidianidine A & B | Cytotoxic, Receptor Modulation |
A fundamental driver for the widespread adoption of the 1,2,4-oxadiazole ring in medicinal chemistry is its established role as a bioisostere for ester and amide functionalities. This equivalence arises from the ability of the 1,2,4-oxadiazole to mimic the spatial geometry and hydrogen-bonding patterns of carbonyl groups (esters and amides) while offering significantly enhanced metabolic stability [1] [9]. The inherent susceptibility of esters and amides to enzymatic hydrolysis, particularly by esterases and proteases in vivo, often limits their utility in drug design by reducing bioavailability and shortening half-life. The 1,2,4-oxadiazole ring addresses this limitation directly, as it is remarkably stable even under harsh conditions, including exposure to concentrated sulfuric acid [8]. This stability translates into improved pharmacokinetic profiles for drug candidates incorporating this motif [1] [9] [39].
The bioisosteric replacement is not merely a passive substitution; it strategically modulates drug-target interactions. The 1,2,4-oxadiazole ring acts as a competent hydrogen bond acceptor via its nitrogen atoms, facilitating interactions with biological targets similar to the carbonyl oxygen of amides or esters [1] [8]. Crucially, physicochemical studies comparing UV spectra of aryl-substituted 1,2,4-oxadiazoles (e.g., 3-phenyl- and 5-phenyl-1,2,4-oxadiazoles) with their 1,3,4-oxadiazole isomers revealed a key difference. The lack of significant bathochromic shifts in 3,5-diphenyl-1,2,4-oxadiazole compared to its monosubstituted counterparts indicates reduced aromaticity, aligning its electronic behavior more closely with a conjugated diene system rather than a fully aromatic ring like 1,3,4-oxadiazole [8]. This reduced aromaticity impacts electron distribution and potentially influences binding affinity and selectivity when interacting with target proteins. The combination of hydrolytic stability, favorable geometry for target binding, and tunable electronic properties makes the 1,2,4-oxadiazole a powerful tool for mitigating metabolic liabilities while maintaining or even enhancing pharmacodynamic activity [1] [9] [35].
Table 2: Bioisosteric Properties of 1,2,4-Oxadiazole vs. Common Functional Groups
Property | Amide (-CONR-) | Ester (-COOR) | 1,2,4-Oxadiazole | Advantage of Oxadiazole |
---|---|---|---|---|
Hydrolytic Stability | Low (Susceptible to proteases/amidases) | Low (Susceptible to esterases) | High (Resistant to acid/base/enzymes) | Improved metabolic stability, Longer half-life |
Hydrogen Bonding | Good H-bond Acceptor (C=O) and Donor (N-H if secondary) | Good H-bond Acceptor (C=O) | Good H-bond Acceptor (Ring N atoms) | Maintains target interaction capability |
Aromaticity | Non-aromatic | Non-aromatic | Low Aromaticity (Conjugated diene-like) | Different electronic profile, potentially better selectivity |
Common Synthetic Approach | Amide coupling (e.g., EDC, DCC) | Esterification | O-Acylation of Amidoxime + Cyclization | Compatibility with amide-like coupling reagents for first step |
The strategic fusion of pharmacophores represents a cornerstone of modern drug design, aiming to synergize the biological activities of distinct scaffolds. The integration of the pyridinone moiety with the 1,2,4-oxadiazole ring exemplifies this approach, emerging as a significant trend in the search for novel bioactive compounds. Pyridinones (2-pyridones) are six-membered lactams possessing a dual character: they exhibit both amide-like and aromatic properties, making them versatile pharmacophores. They are recognized for diverse biological activities, including antimicrobial, antiviral, and kinase inhibitory effects [5]. The rationale behind creating pyridinone-oxadiazole hybrids centers on leveraging the complementary properties of both rings:
Early research into pyridinone-containing compounds highlighted the therapeutic potential of the pyrimidinone 5-fluorouracil (5-FU), a cornerstone chemotherapeutic agent. However, limitations like poor bioavailability, high toxicity, and low tumor selectivity spurred efforts to develop derivatives and hybrids to overcome these drawbacks [5]. The synthesis of 1,2,4-oxadiazole-linked 5-fluorouracil derivatives (e.g., compounds 7a–j) demonstrated the feasibility and potential of combining nitrogenous heterocycles like pyrimidinones (structurally related to pyridinones) with the oxadiazole scaffold. These hybrids exhibited promising anticancer activity against various human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, DU-145), with some surpassing the activity of 5-FU itself, validating the hybrid approach [5].
The development of synthetic methodologies capable of constructing the pyridinone-oxadiazole linkage under mild conditions was crucial. Traditional oxadiazole synthesis often requires high temperatures (up to 140°C), which can degrade sensitive functional groups present on complex heterocycles like pyridinones [9]. The advent of room-temperature cyclization techniques, particularly using reagents like tetrabutylammonium fluoride (TBAF) to promote the cyclodehydration of O-acylamidoxime intermediates, provided a solution [9]. This methodological advance enabled the incorporation of thermally labile pyridinone derivatives and other sensitive pharmacophores into the oxadiazole scaffold, significantly expanding the chemical space accessible for hybrid molecule design. Lukyanov and colleagues specifically demonstrated the application of the TBAF method for the efficient synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridin-2(1H)-ones (the core structure of the target compound) starting from N-hydroxy-pyridine-3-carboximidamides and acyl chlorides [9]. This represents a direct synthetic precedent for the target compound, 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one.
The exploration of structure-activity relationships (SAR) within pyridinone-oxadiazole hybrids is ongoing. Key variables under investigation include:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9